N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine
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Overview
Description
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine is a complex organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethoxycarbonyl group and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine typically involves multiple steps, starting with the preparation of the sulfonyl benzene derivative. This is followed by the introduction of the ethoxycarbonyl group and finally, the coupling with L-leucine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The ethoxycarbonyl group may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-Fluorobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine
- N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine
Uniqueness
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine is unique due to the presence of the sulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
821791-99-5 |
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Molecular Formula |
C15H21NO9S2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[2-(4-sulfophenyl)sulfonylethoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C15H21NO9S2/c1-10(2)9-13(14(17)18)16-15(19)25-7-8-26(20,21)11-3-5-12(6-4-11)27(22,23)24/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18)(H,22,23,24)/t13-/m0/s1 |
InChI Key |
BKWHSKTZZNQASM-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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